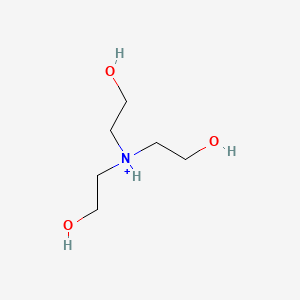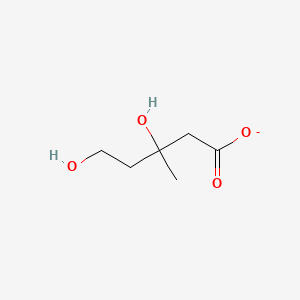![molecular formula C16H19N4O9PS B1229184 [(2R,3S,4S)-2,3,4-trihydroxy-5-(7-methyl-2,4-dioxo-8-sulfanylidene-1H-benzo[g]pteridin-10-yl)pentyl] dihydrogen phosphate CAS No. 71800-98-1](/img/structure/B1229184.png)
[(2R,3S,4S)-2,3,4-trihydroxy-5-(7-methyl-2,4-dioxo-8-sulfanylidene-1H-benzo[g]pteridin-10-yl)pentyl] dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R,3S,4S)-2,3,4-trihydroxy-5-(7-methyl-2,4-dioxo-8-sulfanylidene-1H-benzo[g]pteridin-10-yl)pentyl] dihydrogen phosphate, also known as 8-mercaptoflavin mononucleotide, is a derivative of flavin mononucleotide (FMN). It is characterized by the presence of a thiol group (-SH) at the 8th position of the isoalloxazine ring. This modification imparts unique chemical and biological properties to the compound, making it a valuable tool in biochemical and biophysical studies.
准备方法
Synthetic Routes and Reaction Conditions: [(2R,3S,4S)-2,3,4-trihydroxy-5-(7-methyl-2,4-dioxo-8-sulfanylidene-1H-benzo[g]pteridin-10-yl)pentyl] dihydrogen phosphate can be synthesized through the nucleophilic substitution of 8-chloroflavin mononucleotide with thiolate anions. The reaction typically occurs in acetonitrile at 0°C, using a slight excess of aqueous 1 M sodium sulfide (Na₂S) as the thiolate source .
Industrial Production Methods:
Types of Reactions:
Oxidation and Reduction: this compound can undergo redox reactions, where it participates in electron transfer processes. The thiol group can be oxidized to form disulfides or sulfenic acids.
Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used to oxidize the thiol group.
Substitution: Thiolate anions, such as sodium sulfide (Na₂S), are commonly used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Disulfides or sulfenic acids.
Substitution: Various substituted flavin derivatives, depending on the nucleophile used.
科学研究应用
[(2R,3S,4S)-2,3,4-trihydroxy-5-(7-methyl-2,4-dioxo-8-sulfanylidene-1H-benzo[g]pteridin-10-yl)pentyl] dihydrogen phosphate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Biochemical Studies: It is used as a probe to study the active sites of flavoenzymes.
Biophysical Studies: The compound’s ability to undergo redox reactions makes it valuable in studying electron transfer processes in biological systems.
Medical Research: this compound is used to explore the role of flavins in various biochemical pathways, potentially leading to the development of new therapeutic agents.
作用机制
The mechanism of action of [(2R,3S,4S)-2,3,4-trihydroxy-5-(7-methyl-2,4-dioxo-8-sulfanylidene-1H-benzo[g]pteridin-10-yl)pentyl] dihydrogen phosphate involves its interaction with flavoenzymes. The thiol group at the 8th position can form covalent bonds with enzyme active sites, altering the enzyme’s catalytic properties. This interaction can stabilize different redox states of the flavin, influencing the enzyme’s activity and specificity .
Molecular Targets and Pathways:
Flavoenzymes: this compound targets flavoenzymes, which are involved in various redox reactions in biological systems.
Electron Transfer Pathways: The compound participates in electron transfer processes, affecting the redox balance within cells.
相似化合物的比较
[(2R,3S,4S)-2,3,4-trihydroxy-5-(7-methyl-2,4-dioxo-8-sulfanylidene-1H-benzo[g]pteridin-10-yl)pentyl] dihydrogen phosphate can be compared with other flavin derivatives, such as:
8-Hydroxyflavin Mononucleotide (8-OH-FMN): Similar to this compound, but with a hydroxyl group at the 8th position.
8-Chloroflavin Mononucleotide (8-Cl-FMN): Contains a chlorine atom at the 8th position.
8-Aminoflavin Mononucleotide (8-NH₂-FMN): Features an amino group at the 8th position, leading to distinct chemical and biological properties.
Uniqueness of this compound: The presence of the thiol group in this compound imparts unique redox properties and reactivity, making it a valuable tool for probing enzyme mechanisms and studying electron transfer processes .
属性
CAS 编号 |
71800-98-1 |
|---|---|
分子式 |
C16H19N4O9PS |
分子量 |
474.4 g/mol |
IUPAC 名称 |
[(2R,3S,4S)-2,3,4-trihydroxy-5-(7-methyl-2,4-dioxo-8-sulfanylidene-1H-benzo[g]pteridin-10-yl)pentyl] dihydrogen phosphate |
InChI |
InChI=1S/C16H19N4O9PS/c1-6-2-7-8(3-11(6)31)20(14-12(17-7)15(24)19-16(25)18-14)4-9(21)13(23)10(22)5-29-30(26,27)28/h2-3,9-10,13,21-23H,4-5H2,1H3,(H2,26,27,28)(H2,18,19,24,25)/t9-,10+,13-/m0/s1 |
InChI 键 |
FBEPGJXJVDGXDD-CWSCBRNRSA-N |
SMILES |
CC1=CC2=NC3=C(NC(=O)NC3=O)N(C2=CC1=S)CC(C(C(COP(=O)(O)O)O)O)O |
手性 SMILES |
CC1=CC2=NC3=C(NC(=O)NC3=O)N(C2=CC1=S)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O |
规范 SMILES |
CC1=CC2=NC3=C(NC(=O)NC3=O)N(C2=CC1=S)CC(C(C(COP(=O)(O)O)O)O)O |
同义词 |
8-mercapto-FMN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[4-(2,7-Dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1229108.png)
![N-[2-(cyclopentylamino)-2-oxo-1-pyridin-3-ylethyl]-N-(4-propan-2-ylphenyl)furan-2-carboxamide](/img/structure/B1229109.png)
![2-[(3-cyano-8-methyl-2-quinolinyl)thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1229110.png)
![1-[2-[(3-Cyano-5,7-dimethyl-2-quinolinyl)amino]ethyl]-3-(3-methoxypropyl)thiourea](/img/structure/B1229111.png)
![2-(7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propan-2-yl acetate](/img/structure/B1229113.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinecarboxylic acid [2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] ester](/img/structure/B1229116.png)
![2-[1-amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B1229118.png)

![7-Hydroxy-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,2-dimethyl-1,2,3,4-tetrahydroisoquinolin-2-ium](/img/structure/B1229122.png)


